Perfluorononane

描述

Contextualization of Perfluorononane within Per- and Polyfluoroalkyl Substances (PFAS)

This compound (PFNA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) consisting of a nine-carbon chain where the hydrogen atoms have been replaced by fluorine atoms. nih.gov This structure gives it remarkable stability and resistance to heat, water, and oil. epa.gov PFNA belongs to the larger class of chemicals known as per- and polyfluoroalkyl substances (PFAS), a group of thousands of man-made compounds used in a vast array of industrial and consumer products since the mid-20th century. epa.govwho.intnih.gov

PFAS are often called "forever chemicals" because their carbon-fluorine bond is one of the strongest in organic chemistry, making them extremely resistant to degradation in the environment. nih.govskpharmteco.com While perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS) are the most well-known and historically studied PFAS, PFNA has emerged as a significant compound of interest due to its widespread detection and distinct bioaccumulative properties. nih.govpfaswaterexperts.orgmdpi.com Unlike some of its shorter-chain counterparts, PFNA is considered a long-chain PFAS, a group that has been subject to increasing regulatory scrutiny due to concerns about their persistence and potential health effects. pfaswaterexperts.orgmidwestadvocates.org

The initial production of PFNA was intended for applications such as architectural resins and as a component in the manufacturing of fluoropolymers. midwestadvocates.org It can also be an unintended byproduct in some chemical manufacturing processes and a breakdown product of other PFAS compounds, such as 8:2 fluorotelomer alcohol. epa.govmidwestadvocates.org

Historical Trajectories and Evolution of Research on this compound

While some PFAS have been in use for over half a century, the widespread documentation of these substances in environmental samples did not occur until the early 2000s, largely due to advancements in analytical chemistry that could detect them at low concentrations. midwestadvocates.org Early research on PFAS primarily focused on PFOA and PFOS. nih.gov However, studies in the 1970s had already detected some PFAS in the blood of occupationally exposed workers, and by the 1990s, they were found in the general population's blood. midwestadvocates.org

The recognition of PFNA as a contaminant of concern evolved as monitoring programs expanded. Data from the U.S. National Health and Nutrition Examination Survey (NHANES) has been instrumental in tracking human exposure to various PFAS, including PFNA, since 1999. mdpi.commdpi.commdpi.com These surveys revealed that while blood levels of PFOA and PFOS have generally decreased since their phase-out in the early 2000s, other PFAS, including PFNA, have been consistently detected. mdpi.commdpi.com In fact, some studies in the early 2000s indicated an upward trend in the concentrations of longer-chain PFAS like PFNA. researchgate.net

A significant development in the historical trajectory of PFNA research was the PFOA Stewardship Program initiated by the U.S. Environmental Protection Agency (EPA) in 2006. midwestadvocates.org This program involved major manufacturing companies committing to reduce emissions and product content of PFOA and other long-chain PFCAs, including PFNA. midwestadvocates.org More recently, in March 2024, the EPA's Integrated Risk Information System (IRIS) Program released a draft toxicological review of PFNA for public comment and external peer review, signaling a move towards more comprehensive risk assessment. epa.gov

Current Scientific Landscape and Emerging Research Paradigms for this compound

The current scientific landscape for PFNA is characterized by a multi-faceted approach aimed at understanding its environmental fate, human exposure pathways, and toxicological profile. Researchers are actively investigating the presence of PFNA in various environmental media, including drinking water, groundwater, and soil. pfaswaterexperts.orgnih.gov For instance, data from the EPA's Third Unregulated Contaminant Monitoring Rule (UCMR3) and state monitoring programs have identified PFNA in public water systems across the United States. epa.gov

A key area of emerging research is the development of more sophisticated analytical methods to detect and measure not just PFNA, but a wider range of PFAS in the environment. epa.gov This includes techniques that can differentiate between various isomers of PFAS and identify previously unknown organofluorine compounds. nih.gov

Furthermore, there is a growing emphasis on understanding the combined effects of exposure to multiple PFAS, as humans are typically exposed to a mixture of these chemicals. acs.org The concept of a "hazard index" is being employed in regulatory frameworks to assess the risk from mixtures of certain PFAS, including PFNA. epa.gov

Toxicological research is also evolving, with a move towards using high-throughput screening methods and computational models to predict the potential health effects of the vast number of PFAS chemicals, including PFNA, for which limited toxicity data exist. nih.gov The U.S. EPA is actively developing human health toxicity assessments for PFNA and other PFAS to inform public health actions. epa.gov

Detailed Research Findings

Recent scientific investigations have provided more granular insights into the properties and occurrence of this compound.

Physicochemical Properties of this compound (PFNA)

| Property | Value |

|---|---|

| Chemical Formula | C9HF17O2 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoic acid |

| Molar Mass | 464.08 g/mol |

| Appearance | White solid |

| Water Solubility | Low |

Source: PubChem CID 67821 nih.gov

Reported Detections of PFNA in U.S. Public Water Systems (PWS)

| Data Source | Number of PWS with PFNA Detections | Population Served (Approximate) |

|---|---|---|

| UCMR3 | 14 | 526,000 |

| State Monitoring Data | 52 | 177,000 |

Source: U.S. EPA, 2024 epa.gov

Trends in Serum PFNA Concentrations in the U.S. Population (NHANES)

| Survey Period | Geometric Mean (ng/mL) |

|---|---|

| 1999-2000 | Data not consistently reported separately |

| 2003-2004 | 0.6 |

| 2007-2008 | 0.7 |

| 2011-2012 | 0.5 |

| 2015-2016 | 0.4 |

| 2017-2018 | 0.3 |

Source: CDC's National Report on Human Exposure to Environmental Chemicals

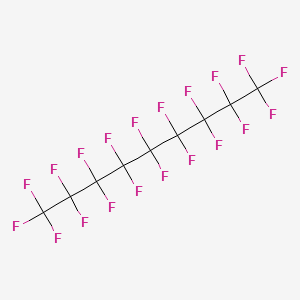

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosafluorononane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F20/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWPNDVAQBNQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F20 | |

| Record name | Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334479 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-96-2 | |

| Record name | Perfluorononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Perfluorononane Pfna

Global and Regional Environmental Prevalence of Perfluorononane

PFNA is ubiquitous in the environment, with its presence documented in aquatic, terrestrial, and atmospheric systems worldwide. nih.govepa.gov Its distribution is influenced by factors such as proximity to industrial sources, wastewater treatment plant discharges, and the use of aqueous film-forming foams (AFFF) for firefighting. epa.govpfaswaterexperts.org

PFNA has been detected in various aquatic environments, including surface water, groundwater, and marine waters. nih.gov In the Qiantang River watershed in China, PFNA was among the PFAS detected, with concentrations varying across different water bodies. researchgate.net A meta-analysis of global groundwater found PFNA to be a frequently detected PFAS compound, with concentrations ranging significantly depending on the location and proximity to contamination sources. nih.gov For instance, high concentrations have been found near industrial facilities and firefighting training areas in locations such as New Jersey, Michigan, and California. pfaswaterexperts.org

In marine environments, oceans are considered a significant reservoir for PFAS like PFNA. researchgate.net Studies in the Northwestern Atlantic have shown that PFAS concentrations, including PFNA, are influenced by continental discharges. nih.govresearchgate.net

Table 1: Concentration of this compound (PFNA) in Various Aquatic Systems

| Location/Study | Water Body Type | PFNA Concentration |

|---|---|---|

| Rhode Island & New York Metropolitan Area, USA | Surface Water | Up to 14 ng/L |

| Conasauga River, Georgia & Tennessee, USA | River Water | 12.3–456 ng/L |

| Qiantang River, China | River Water | Median: 0.38 µg/L |

| Global Groundwater Meta-analysis | Groundwater | Median: 3.0 ng/L (background) |

PFNA is frequently detected in soil and sediment, which act as sinks for this persistent chemical. bohrium.comnih.gov Contamination of soil can occur through various pathways, including industrial emissions, application of contaminated sludge, and deposition from the atmosphere. biorxiv.org A global survey of surface soils found that PFAS concentrations were generally higher in the northern hemisphere. bohrium.com Near fluorochemical manufacturing plants, such as those in New Jersey and Minnesota, elevated levels of PFNA have been found in the soil and sediment. pfaswaterexperts.org

In a study of Air Force sites across the U.S., PFNA was detected in both surface soil and sediment, with maximum concentrations of 23 ng/g and 59 ng/g, respectively. nih.gov The sorption of PFNA to soil and sediment is influenced by factors such as organic carbon content and electrostatic interactions. bohrium.comresearchgate.net

Table 2: Concentration of this compound (PFNA) in Soil and Sediment

| Location/Study | Matrix | PFNA Concentration |

|---|---|---|

| Air Force Sites, USA | Surface Soil | Up to 23 ng/g |

| Air Force Sites, USA | Sediment | Up to 59 ng/g |

| Global Surface Soils | Soil | Background means ~10-60 pg/g |

Atmospheric transport is a significant pathway for the global distribution of PFAS, including PFNA. nih.gov PFNA can be released into the atmosphere from industrial sources and subsequently be deposited in remote locations. nih.gov Concentrations of PFAAs in outdoor air are typically in the range of 1–30 pg/m³. itrcweb.org

Indoor environments can also be a source of PFNA exposure, with the chemical being detected in household dust. pfaswaterexperts.orgnih.gov Sources of PFNA in dust include consumer products such as carpets, textiles, and food packaging. pfaswaterexperts.orgnih.gov A 2019 study found that PFNA was commonly detected in household dust, particularly in homes near contaminated water sources. pfaswaterexperts.org

Biomonitoring of this compound in Ecosystems

Due to its persistence and bioaccumulative properties, PFNA is widely detected in wildlife. livingpfas.orgepa.gov Animals are exposed to PFNA through the consumption of contaminated food and water. livingpfas.orgnih.gov

PFNA has been shown to bioaccumulate in a variety of aquatic organisms, from algae to fish and marine mammals. mdpi.comnih.govnih.gov The extent of bioaccumulation can depend on the species, trophic level, and the specific characteristics of the ecosystem. mdpi.com Long-chain PFAS like PFNA generally have a higher potential for bioaccumulation. mdpi.com

Several studies have demonstrated the biomagnification of PFNA in aquatic food webs, meaning its concentration increases at successively higher levels in the food chain. nih.govacs.orgacs.org For example, in a study of an urban river food web, PFNA was found to biomagnify. nih.gov In the St. Lawrence River, Canada, PFNA was detected in 94.7% of fish tested, with concentrations up to 8.2 ng/g wet weight. nih.gov

PFNA has also been detected in a range of terrestrial wildlife, indicating its transfer from the environment into terrestrial food webs. epa.govnist.gov Birds, in particular, have been studied to understand the movement of PFNA between aquatic and terrestrial ecosystems. nih.gov A study on a terrestrial avian food web showed that PFNA biomagnified. nih.govacs.org The accumulation of PFNA in apex predators is a concern due to the potential for adverse health effects. nih.gov

Trophic Transfer Dynamics of this compound in Food Webs

This compound (PFNA), a long-chain perfluoroalkyl substance (PFAS), exhibits significant bioaccumulation and biomagnification within various food webs. Its chemical stability and persistence lead to its transfer and increasing concentration at higher trophic levels.

Studies in aquatic ecosystems have demonstrated the trophic transfer of PFNA. In a study of a eutrophic freshwater food web in Taihu Lake, China, perfluorinated carboxylates (PFCAs) with 9-12 carbons, including PFNA, were found to significantly biomagnify. nih.gov The trophic magnification factors (TMFs) for these long-chain PFCAs ranged from 2.1 to 3.7. nih.gov TMF values greater than one indicate that the chemical is biomagnifying in the food web. Another study in an estuary in Bahia, Brazil, also observed trophic magnification for PFNA. bver.co.kr Research in the Liaodong Bay marine food web in North China further confirmed the isomer-specific trophic transfer of perfluorocarboxylic acids. nih.gov

The dynamics of trophic transfer are influenced by the number of fluorinated carbon atoms; bioaccumulation tends to strengthen as the carbon chain length increases. bver.co.kr This means that long-chain PFAS like PFNA are more likely to accumulate in organisms. bver.co.kr The feeding behavior of organisms also plays a role, with studies suggesting that benthic (bottom-feeding) organisms may lead to a greater concentration of PFAS compared to pelagic (open-water feeding) organisms. bver.co.kr

Emerging research also highlights the transfer of PFNA from aquatic to terrestrial ecosystems. Aquatic emergent insects can act as vectors, transferring PFNA from streams to adjacent riparian food webs. confex.com These insects retain PFNA during their larval stages and, upon emerging, are consumed by terrestrial predators like spiders, thus introducing the compound into the terrestrial food chain. confex.com

Table 1: Trophic Magnification Factors (TMFs) of Selected Perfluoroalkyl Substances (PFAS)

| Compound | Food Web Type | Trophic Magnification Factor (TMF) | Reference |

|---|---|---|---|

| Perfluorononanoic acid (PFNA) and other PFCAs (C9-C12) | Freshwater (Taihu Lake) | 2.1 - 3.7 | nih.gov |

| Perfluorooctane (B1214571) sulfonate (PFOS) | Freshwater (Taihu Lake) | 2.9 | nih.gov |

Human Exposure Pathways and Internal Dose Assessment for this compound

Analysis of this compound in Dietary Intake and Food Chain Transfer

Diet is considered a primary route of human exposure to PFNA. The contamination of food can occur through various pathways, including the use of contaminated soil and water for agriculture, the accumulation of these substances in animals through their feed and water, and the use of food packaging or processing equipment containing PFAS. nutraceuticalbusinessreview.com

Several studies have quantified the presence of PFNA in various food items. A study in the Netherlands detected quantifiable levels of PFNA in the majority of food categories analyzed. nih.govacs.org The highest concentrations of total measured PFAS were found in crustaceans and lean fish. nih.govacs.org Lower, yet still detectable, concentrations were found in items such as beef, fatty fish, flour, butter, eggs, and cheese. nih.govacs.org

The European Food Safety Authority (EFSA) has identified fish, fruit, eggs, and egg products as common food sources of PFAS. nutraceuticalbusinessreview.com Based on dietary intake assessments, EFSA established a group tolerable weekly intake (TWI) for the sum of four major PFAS, including PFNA, at 4.4 nanograms per kilogram of body weight per week. nutraceuticalbusinessreview.com Toddlers and other children are identified as the most exposed population groups. nutraceuticalbusinessreview.com

Table 2: Concentration of Selected Perfluorinated Compounds in Various Food Categories in the Netherlands

| Food Category | Sum of Six PFAS (pg/g product) | PFOS Concentration (pg/g product) | Reference |

|---|---|---|---|

| Crustaceans | 825 | 582 | nih.govacs.org |

| Lean Fish | 481 | 308 | nih.govacs.org |

| Beef, fatty fish, flour, butter, eggs, and cheese | 20 - 100 | 29 - 82 | nih.govacs.org |

| Milk, pork, bakery products, chicken, vegetable, and industrial oils | < 10 | Not Detected | nih.govacs.org |

Contribution of Drinking Water to this compound Exposure

Drinking water is another significant pathway for human exposure to PFNA. Due to their high water solubility and persistence, PFAS like PFNA are major contaminants of groundwater and surface waters, which are the primary sources for public drinking water supplies. nih.gov Contamination of drinking water is often associated with industrial manufacturing and disposal sites. epa.gov

The U.S. Environmental Protection Agency (EPA) has established legally enforceable Maximum Contaminant Levels (MCLs) for six PFAS in drinking water, including PFNA. epa.gov Public water systems are required to monitor for these substances and take action if levels exceed the MCLs. epa.gov As of August 2025, data from the EPA's Fifth Unregulated Contaminant Monitoring Rule (UCMR 5) has revealed thousands of sites with detectable levels of PFAS in public water systems across the United States. ewg.org It is estimated that over 200 million Americans could have PFAS in their drinking water. ewg.org

Studies have detected PFNA in various types of drinking water, including tap water, well water, and bottled water. nih.govnih.gov Analysis of surface water samples from cities across 15 countries showed widespread presence of PFOS and PFOA, indicating the global nature of this contamination. nih.gov

Non-Invasive Biomonitoring of this compound: Nail, Hair, and Urine Analysis

To assess human internal exposure to PFNA, researchers are exploring non-invasive biomonitoring matrices as alternatives to blood sampling. These include nails, hair, and urine.

Studies have shown that PFNA can be detected in these non-invasive samples. One study evaluating PFAS in preschool children in Hong Kong detected PFNA in urine and hair samples. nih.gov All target PFAS were detected in at least 32% of urine samples, and PFNA was detected in 48-70% of hair samples. nih.gov Another study found that for some PFAS, nail samples showed a stronger correlation with serum concentrations compared to hair and urine, suggesting its potential for biomonitoring. nih.gov

The ability to detect these compounds in hair and nails is due to their incorporation into the keratin (B1170402) fibers as they grow, providing a longer-term window of exposure compared to the "narrow-window" of detection in urine or saliva. alphabiolabs.co.uk While research is ongoing to validate these methods for quantitative exposure assessment, they offer a promising, less invasive approach for monitoring human exposure to PFNA. nih.govresearchgate.net

Table 3: Detection of Perfluorononanoic Acid (PFNA) in Non-Invasive Biomonitoring Samples from Preschool Children in Hong Kong

| Sample Type | Detection Frequency | Geometric Mean (GM) Concentration | Reference |

|---|---|---|---|

| Urine | At least 32% (for all target PFAS) | 0.18 - 2.97 ng/L (for all target PFAS) | nih.gov |

| Hair | 48-70% (for target PFAS excluding PFOS and PFDDA) | 2.40 - 233 pg/g (for target PFAS excluding PFOS and PFDDA) | nih.gov |

Serum and Plasma Concentration Profiling of this compound

Serum and plasma are the most common matrices for human biomonitoring of PFAS, providing a reliable measure of internal body burden. Numerous studies have documented the presence of PFNA in the blood of the general population and specific cohorts worldwide.

Concentrations of PFNA in serum can vary based on geographic location, age, and sex. mdpi.comresearchgate.net For instance, some studies have reported higher serum concentrations in men compared to women. mdpi.com A review of studies in Danish populations found that median concentrations of PFNA were generally lower than those of PFOS and PFOA. researchgate.net In a study of adolescents in southern Sweden, a decrease in birth length was observed with increasing serum concentrations of PFNA. researchgate.net These biomonitoring data are crucial for understanding exposure patterns and investigating potential associations with health outcomes.

Table 4: Selected Serum/Plasma Concentrations of Perfluorononanoic Acid (PFNA) from Various Studies

| Population | Sample Type | Median/Mean Concentration | Reference |

|---|---|---|---|

| Danish Study Populations (Range across 19 reports) | Serum/Plasma | Lower than PFOS (4.0-44.5 ng/mL) and PFOA (0.8-9.7 ng/mL) | researchgate.net |

| Pregnant Women (Baseline) | Serum | Median: 0.42 ng/mL | researchgate.net |

| U.S. Women (Nurses' Health Study II) | Plasma | High reproducibility (ICC = 0.87) | nih.gov |

| Australian Firefighters (2018-2019) | Serum | Not specified, but lower than PFOS and PFHxS | anu.edu.au |

Toxicological and Ecotoxicological Investigations of Perfluorononane Pfna

Mechanistic Toxicology of Perfluorononane

Elucidation of Cellular and Subcellular Mechanisms of this compound Toxicity

Research indicates that PFNA can induce toxicity at the cellular and subcellular levels through various mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death. nj.govnih.gov Studies in mice have shown that exposure to PFNA leads to cell cycle arrest and apoptosis in the spleen and thymus. nih.govoup.com Specifically, testicular cell apoptosis has been observed to increase in a dose-dependent manner with PFNA exposure. nj.gov

Oxidative stress is another significant cellular mechanism of PFNA toxicity. mdpi.com In rat livers, PFNA exposure has been shown to cause significant increases in hydrogen peroxide and malondialdehyde, which are markers of oxidative stress. nih.gov This oxidative stress may be a key contributor to the observed cellular damage. nih.gov

At the subcellular level, PFNA has been found to impact mitochondria. It is suggested that PFNA can induce apoptosis via a mitochondria-related caspase-independent death signaling pathway. nj.gov Additionally, recent mechanistic studies support that PFNA can be taken up by cells through passive diffusion across the lipid bilayer of the cell membrane. epa.gov

Disruption of Molecular Signaling Pathways by this compound

PFNA has been shown to disrupt several critical molecular signaling pathways, which can lead to a variety of adverse health effects. mdpi.com

PFNA is recognized as an endocrine-disrupting chemical (EDC), meaning it can interfere with the body's hormone systems. endocrine.orgbeyondpesticides.orgnih.gov It has been shown to disrupt thyroid hormone signaling. frontiersin.org PFNA can interfere with the binding of thyroid hormones to transthyretin, a transport protein. frontiersin.orgca.gov In some studies, serum PFNA has been associated with an increase in total thyroxine (TT4). frontiersin.org However, other studies have found no significant association between PFNA exposure and thyroid hormone levels, indicating that more research is needed in this area. mdpi.com In newborn girls, PFNA has been associated with decreased thyroid-stimulating hormone (TSH) concentrations. frontiersin.org Some research also suggests that PFNA may have estrogenic activity, potentially promoting liver tumor development through this mechanism. nj.gov

PFNA has been demonstrated to have immunotoxic effects. oup.comnih.govresearchgate.net Exposure in mice has been linked to splenic atrophy, decreased numbers of splenocytes, and a significant reduction in thymocyte viability. nih.govresearchgate.netturi.orgnih.gov

Several molecular signaling pathways are implicated in PFNA's immunotoxicity. The activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ, is thought to play a role. nih.govoup.com The expression of these receptors, along with interleukin-1β, was significantly upregulated in the thymus of mice exposed to PFNA. nih.govoup.com The hypothalamic-pituitary-adrenal (HPA) axis also appears to be involved, as evidenced by increased levels of cortisol and adrenocorticotrophic hormone in the serum of exposed mice. nih.govoup.com Interestingly, the nuclear factor-kappa B (NF-κB) signaling pathway does not seem to be involved in the immunotoxic effects of PFNA. nih.govoup.com

Some of the immunotoxic effects of PFNA may be independent of PPAR activation and could be due to increased levels of adrenocorticotropic hormone (ACTH) and cortisol. nj.gov PFNA has also been shown to increase serum levels of TNFα in response to lipopolysaccharide (LPS) in mice. nih.govresearchgate.net

Table 1: Effects of PFNA on Immune Cells in Mice

| Cell Type | Organ | Effect of PFNA Exposure | Reference |

|---|---|---|---|

| CD4+CD8+ thymocytes | Thymus | Particularly sensitive, with a >95% decrease in proportion | nih.govresearchgate.net |

| F4/80+, CD11c+, and CD49b+ cells | Spleen | Major targets of PFNA | nih.govoup.com |

The liver and kidneys are key targets for PFNA toxicity. mdpi.comnih.gov

Hepatic Responses:

PFNA is considered a hepatotoxin in humans. nih.gov It has been shown to cause dose-dependent hepatomegaly (enlarged liver) in mice. acs.orgresearchgate.net This is often accompanied by an increase in hepatic triglycerides and total cholesterol. acs.orgresearchgate.net Histological examinations have revealed hepatocellular hypertrophy and steatosis (fatty liver). researchgate.net

The mechanisms underlying PFNA-induced liver damage are thought to involve the activation of PPARs, which play a role in lipid metabolism. nih.gov Proteomic and miRNA transcriptional analysis has revealed that PFNA exposure upregulates proteins related to the lipid metabolism process, including those involved in fatty acid and cholesterol synthesis. acs.orgresearchgate.net

Renal Responses:

The kidneys are a primary route for the metabolism and excretion of PFAS, including PFNA. nih.gov Studies have shown that exposure to PFAS can lead to changes in kidney weight and serum composition. nih.gov Epidemiological studies have found a negative correlation between PFNA levels and the estimated glomerular filtration rate (eGFR), a measure of kidney function. nih.govacs.org

The mechanisms of PFNA-induced kidney damage are still under investigation but are thought to involve multiple signaling pathways, including those related to apoptosis, cell proliferation, and differentiation. nih.gov Oxidative stress and alterations in fatty acid β-oxidation are also believed to contribute to renal dysfunction. acs.org

PFNA exposure is associated with significant metabolic dysregulation, particularly affecting lipid and insulin (B600854) homeostasis.

Lipid Metabolism:

PFNA has been shown to alter lipid metabolism. mdpi.com This is often linked to the activation of PPARs, which are key regulators of genes involved in lipid homeostasis. oup.commdpi.com Human studies have found associations between serum PFNA levels and total cholesterol. researchgate.net In mice, PFNA exposure has been shown to increase hepatic triglycerides and total cholesterol. acs.orgresearchgate.net

Insulin Homeostasis:

The relationship between PFNA and insulin homeostasis is complex and sometimes contradictory across studies. Some research indicates that PFNA is positively associated with insulin and Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) levels, suggesting a link to insulin resistance. frontiersin.org In one study, PFNA was positively correlated with fasting plasma glucose in individuals over 50 years old. frontiersin.org

Conversely, other studies have reported a negative association between PFNA and the prevalence of diabetes. nih.gov One study found that in adolescents, increased serum PFNA concentrations were associated with hyperglycemia but were also inversely correlated with the prevalence of metabolic syndrome. scienceopen.com Computational analyses have identified the insulin signaling pathway as a prominent pathway affected by PFNA. mdpi.comscilit.com In rats, PFNA exposure has been shown to inhibit the hepatic insulin signaling pathway, leading to increased serum glucose. nih.gov

Table 2: Summary of PFNA's Effects on Metabolic Parameters

| Parameter | Finding | Study Population/Model | Reference |

|---|---|---|---|

| Insulin | Positive association | Humans (NHANES) | frontiersin.org |

| HOMA-IR | Positive association | Humans (NHANES) | frontiersin.org |

| Fasting Plasma Glucose | Positive correlation in >50 years old | Humans (NHANES) | frontiersin.org |

| Diabetes Prevalence | Negative association | Humans (Cross-sectional study) | nih.gov |

| Hyperglycemia | Positive association in adolescents | Humans (NHANES) | scienceopen.com |

| Metabolic Syndrome | Inverse correlation in adolescents | Humans (NHANES) | scienceopen.com |

| Hepatic Insulin Signaling | Inhibited | Rats | nih.gov |

Oxidative Stress and Epigenetic Alterations Induced by this compound

This compound (PFNA), a member of the per- and polyfluoroalkyl substances (PFAS) family, has been shown to induce oxidative stress and epigenetic alterations in various organisms. Exposure to PFAS, including PFNA, can accelerate the production of reactive oxygen species (ROS) in terrestrial organisms. nih.gov When the defense systems of these organisms are unable to eliminate the excess ROS, oxidative damage can occur. nih.gov Several studies have pointed to oxidative stress as a significant mediator between epigenetic modifications and subsequent health effects. nih.govresearchgate.net

Epigenetic mechanisms, such as DNA methylation and histone modifications, are crucial for regulating cellular processes and can be disrupted by environmental toxicants. mdpi.com Research indicates that exposure to certain PFAS is associated with changes in these epigenetic patterns. researchgate.net For instance, studies on other PFAS compounds have demonstrated the potential for these chemicals to cause DNA hypomethylation and alter the expression of genes involved in histone modification. oup.comresearchgate.net While much of the research has centered on more well-known PFAS like PFOS and PFOA, the findings suggest that epigenetic disruption is a plausible mechanism of toxicity for other compounds in this class, including PFNA. nih.govresearchgate.net These epigenetic changes can, in turn, affect gene expression related to crucial cellular functions. mdpi.com

Developmental and Reproductive Ecotoxicity of this compound

The early life stages of aquatic organisms, particularly embryos and larvae, exhibit significant sensitivity to PFNA exposure. In zebrafish embryos exposed to PFNA, notable differences in swimming behavior, including total distance, burst activity, and startle response, have been observed. frontiersin.org This suggests that PFNA can have sublethal effects on the developing nervous and musculoskeletal systems.

Studies on other PFAS compounds provide further insight into the potential impacts on early development. For example, while the chorion of sheepshead minnow embryos may offer some protection, larvae have been found to be more sensitive to PFOS exposure. mdpi.com In zebrafish embryos, PFOS exposure has been linked to a decreased heart rate and impacts on spontaneous movement. nih.gov Furthermore, PFOS has been shown to disrupt pancreatic organogenesis in zebrafish, leading to malformations of the islets, which are crucial for endocrine function. nih.gov Although these findings are for PFOS, they highlight the types of developmental disruptions that can occur with exposure to PFAS compounds like PFNA during these critical early life stages.

Exposure to PFNA and other PFAS has been linked to various reproductive impairments and adverse health outcomes in offspring. Epidemiological studies have associated maternal levels of certain PFAS with effects on offspring, such as reduced birth length. mdpi.com In a Chinese study, higher plasma levels of PFNA in women with endometriosis were reported. nih.gov

Animal studies provide more direct evidence of reproductive toxicity. In white-footed mice, prenatal exposure to high doses of a related compound, PFOS, resulted in neonatal death, while lower doses led to impaired growth and development. researchgate.netnih.gov Studies in fathead minnows have shown that PFOS exposure can reduce fecundity and cause histopathological changes in the ovaries of adult females. researchgate.net While research specifically on PFNA is more limited, the consistent findings across various PFAS compounds suggest a strong potential for PFNA to negatively impact reproductive health and the viability of offspring. nih.govresearchgate.net

Interactive Data Table: Effects of this compound and Related PFAS on Developmental and Reproductive Endpoints

Comparative Ecotoxicological Assessments of this compound Across Diverse Species

Aquatic ecosystems are significant sinks for PFAS like PFNA, leading to exposure and potential toxic effects in a variety of organisms. frontiersin.org Fish and amphibians are particularly vulnerable to these compounds. Research has shown that PFNA can alter gene expression related to muscle development in zebrafish. frontiersin.org

The broader class of PFAS compounds has been shown to have a range of effects on aquatic life. PFOS, for instance, can induce endocrine disruption, such as vitellogenin induction in male fish, and cause developmental abnormalities in both fish and amphibians. waterquality.gov.au It also exhibits hepatotoxicity, leading to conditions like vacuolation of liver cells. waterquality.gov.au The toxicity of PFAS can vary significantly across different aquatic species, with fish and invertebrates often being more sensitive than plants and algae. waterquality.gov.au PFAS are known to bioaccumulate in aquatic organisms, with concentrations often being highest in the liver and blood plasma. waterquality.gov.au This accumulation can lead to biomagnification in higher trophic levels. waterquality.gov.au

The soil environment is a major reservoir for PFAS, necessitating the assessment of their impact on terrestrial organisms. nih.gov Exposure to these compounds can lead to oxidative stress in soil-dwelling organisms like earthworms. nih.gov Studies on the earthworm Eisenia fetida have shown that PFAS can cause a range of responses from macroscopic indicators to molecular and metabolic changes. nih.gov Specifically, exposure to PFAS has been linked to an increase in reactive oxygen species, which can lead to oxidative damage if the organism's defense mechanisms are overwhelmed. nih.gov

In wood mice, high concentrations of PFOS have been found in the liver, pancreas, lungs, and kidneys, indicating significant bioaccumulation in terrestrial mammals. inbo.be Research on white-footed mice has demonstrated that prenatal exposure to PFOS can lead to neonatal mortality and other developmental effects. nih.gov These findings highlight the potential for PFNA and other PFAS to pose a risk to terrestrial food chains through bioaccumulation and toxicity to key organisms.

Interactive Data Table: Comparative Ecotoxicological Effects of this compound and Related PFAS

Epidemiological Research on this compound-Associated Human Health Outcomes

Perfluorononanoic acid (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Due to their widespread use and persistence in the environment, PFAS, including PFNA, have been detected in human populations globally. news-medical.net Epidemiological studies are crucial for understanding the potential health effects of PFNA exposure in humans. These studies investigate associations between the levels of PFNA in the body and various health outcomes.

Longitudinal Cohort Studies of this compound Exposure and Health Correlates

Longitudinal cohort studies follow groups of individuals over time to observe the development of health outcomes in relation to their exposure to substances like PFNA. These studies are valuable for establishing temporal relationships between exposure and disease.

Several longitudinal studies have investigated the association between PFNA exposure and a range of health markers. For instance, a prospective study found that higher baseline plasma concentrations of PFNA were significantly associated with a greater decline in resting metabolic rate during weight loss and less of an increase during weight regain. frontiersin.org In the Health Outcomes and Measures of the Environment (HOME) Study, prenatal exposure to a mixture of PFAS, including PFNA, was examined in relation to cardiometabolic risk in adolescents. This study identified different longitudinal exposure patterns and found that in sex-stratified analyses, females in the higher exposure group had higher cardiometabolic risk. nih.gov

Another longitudinal cohort, the Shanghai Birth Cohort, revealed that maternal plasma concentrations of PFNA in the first trimester were negatively associated with birth length, particularly in female fetuses. researchgate.net Research from the C8 Health Project, a large cohort with known PFOA exposure, also provided data on PFNA. One study within this cohort found an inverse association between serum PFNA levels and learning problems. nih.gov Additionally, a Norwegian mother and child cohort study observed that increases in maternal plasma PFNA concentrations at delivery were negatively associated with children's anti-rubella antibody titer at three years of age. nih.gov

Interactive Data Table: Selected Longitudinal Cohort Studies on PFNA and Health Outcomes

Case-Control Investigations for Specific Diseases and this compound

Case-control studies compare individuals with a specific disease ("cases") to those without the disease ("controls") to identify past exposures that may have contributed to the illness. This study design is particularly useful for investigating rare diseases.

Cross-Sectional Studies on this compound Body Burden and Health Markers

Cross-sectional studies measure exposure and health outcomes at a single point in time. They can identify associations but cannot establish a temporal relationship.

A significant number of cross-sectional studies have reported associations between PFNA levels and various health markers. Multiple studies have linked PFNA exposure to altered lipid profiles. researchgate.net Research has shown positive associations between PFNA and higher levels of total cholesterol, LDL-cholesterol, and non-HDL cholesterol. researchgate.netncsu.edu A meta-analysis of human studies also found that PFNA exposure was significantly related to higher levels of total cholesterol. researchgate.net

Associations with liver function have also been observed. A systematic review and meta-analysis of human and rodent studies concluded that PFNA is connected with elevated levels of the liver enzyme alanine (B10760859) aminotransferase (ALT), a biomarker for liver damage. nih.govusc.edu

Regarding metabolic health, some studies using data from the National Health and Nutrition Examination Survey (NHANES) have found that PFNA was associated with an increased risk of metabolic syndrome. researchgate.netmdpi.com However, other studies have reported inconsistent or even inverse associations. frontiersin.orgnih.gov

In terms of thyroid function, the evidence is mixed. Some studies have reported positive associations between PFNA and thyroid-stimulating hormone (TSH) or free triiodothyronine (FT3), sometimes with sex-specific differences. nih.gove-apem.orgipen.org For instance, a study of Alaska Natives found that PFNA was positively associated with TSH, and in models with PFAS-sex interactions, there was a negative association with free T3 in males and a positive association in females. nih.govipen.org Conversely, other analyses have found no significant associations between PFNA and thyroid hormones. mdpi.com

Neurodevelopmental and behavioral outcomes in children have also been examined. One study found that PFNA concentrations at age 5 were associated with increases in total behavior problems, including hyperactivity and peer relationship issues. nih.gov Another study suggested a potential link between prenatal PFNA exposure and an increase in autism-related traits in children. echochildren.org

Interactive Data Table: Summary of Cross-Sectional Study Findings for PFNA

Vulnerability Assessment of Sensitive Populations and Life Stages to this compound

Certain populations and life stages may be more vulnerable to the effects of chemical exposures. Research suggests that fetuses, infants, and children are particularly sensitive to the impacts of PFAS. health.state.mn.usepa.gov

Prenatal exposure is a key concern as PFNA can cross the placenta, leading to fetal exposure. pfaswaterexperts.org Studies have linked prenatal PFNA exposure to adverse birth outcomes, such as reduced birth length. researchgate.net Developmental effects are a significant area of investigation, with studies suggesting that early-life exposure to PFNA may be associated with neurodevelopmental issues, including cognitive and behavioral delays. nih.govpfaswaterexperts.org

Pregnant women are another vulnerable group. Some research has pointed to an association between PFAS exposure and an increased risk of pregnancy-induced hypertension. pfaswaterexperts.org Furthermore, the immune system appears to be a sensitive target. Both prenatal and childhood exposure to PFNA have been linked to a reduced antibody response to vaccinations. nih.gov This suggests that PFNA could interfere with the developing immune system. pfaswaterexperts.org

Children may also experience effects on pubertal timing. One study found that insulin-like growth factor, a marker of pubertal onset, was negatively associated with serum PFNA in both boys and girls. mdpi.com

Analytical Methodologies for Perfluorononane Pfna Quantification

Advanced Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate PFNA from interfering substances and concentrate it to levels detectable by analytical instruments. organomation.com The choice of technique depends heavily on the sample matrix.

Optimization for Aqueous and Solid Environmental Samples

Environmental matrices such as water, soil, and sediment present unique challenges for PFNA extraction.

For aqueous samples (groundwater, surface water, wastewater), Solid-Phase Extraction (SPE) is the most widely employed technique. organomation.comresearchgate.net This method involves passing the water sample through a cartridge containing a solid sorbent that retains PFNA and other per- and polyfluoroalkyl substances (PFAS). The process generally includes four key steps: conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the concentrated analytes with a solvent. organomation.com Weak anion exchange (WAX) cartridges are commonly used for this purpose. sigmaaldrich.com According to U.S. EPA Method 1633, aqueous samples are fortified with isotopically labeled standards, extracted using SPE, and then subjected to a carbon cleanup process before analysis. epa.gov

For solid environmental samples like soil, sediment, and biosolids, the extraction process is more rigorous. mdpi.com These samples typically require drying, sieving, and homogenization before extraction. researchgate.netmdpi.com A common method is solid-liquid extraction. researchgate.net EPA Method 1633 specifies an extraction into basic methanol (B129727), followed by cleanup using carbon and SPE cartridges. epa.gov

| Matrix | Primary Extraction Technique | Key Steps & Reagents | Reference Method |

|---|---|---|---|

| Aqueous (Water, Wastewater) | Solid-Phase Extraction (SPE) | Sorbent conditioning, sample loading, washing, elution. Weak Anion Exchange (WAX) sorbents are common. | EPA 1633, EPA 537.1 epa.govitrcweb.org |

| Solid (Soil, Sediment, Biosolids) | Solid-Liquid Extraction (SLE) | Drying, homogenization, extraction with basic methanol, cleanup with carbon and/or SPE. | EPA 1633 epa.gov |

Specialized Techniques for Biological Samples (Human and Wildlife)

Analyzing PFNA in biological matrices like blood, serum, and tissues is essential for assessing human and wildlife exposure. These samples are complex and require specialized extraction techniques to remove proteins and lipids that can interfere with analysis. nih.gov

For tissue samples , EPA Method 1633 outlines a procedure involving extraction with potassium hydroxide (B78521) and acetonitrile (B52724), followed by basic methanol, and cleanup with carbon and SPE cartridges. epa.gov Another study compared several liquid extraction methods for mammalian tissues, including using methanol alone, methanol with formic acid, or methanol with sodium hydroxide, followed by various SPE cleanup methods. nih.gov

For blood and serum , an ion-pairing extraction method is frequently used. acs.org This technique involves adding an ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), to the sample, which forms a neutral complex with the anionic PFNA, facilitating its extraction into an organic solvent like methyl-tert-butyl ether (MTBE). nih.govacs.org Protein precipitation is often a necessary pre-treatment step before SPE. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis, has been adapted for PFAS analysis in complex food matrices such as fish, milk, and eggs. phenomenex.comtandfonline.com This approach typically involves an extraction with acetonitrile, followed by a cleanup step using dispersive SPE (dSPE) with sorbents like C18 to remove lipids. phenomenex.com

| Matrix | Extraction Technique | Description | Common Application |

|---|---|---|---|

| Tissue (Wildlife, etc.) | Alkaline Digestion / Solvent Extraction | Digestion with potassium hydroxide, followed by extraction with acetonitrile and methanol, and SPE cleanup. epa.gov | Muscle, Liver epa.govfrontiersin.org |

| Blood / Serum (Human) | Ion-Pairing Extraction | Uses an agent like tetrabutylammonium (TBA) to form a neutral complex with PFNA, allowing extraction into an organic solvent. acs.org | Human biomonitoring acs.org |

| Food (Fish, Eggs, Milk) | QuEChERS | Extraction with acetonitrile followed by dispersive SPE (dSPE) cleanup to remove interferences like fats. phenomenex.comtandfonline.com | Food safety analysis tandfonline.comnih.gov |

State-of-the-Art Chromatographic and Spectrometric Approaches for Perfluorononane Analysis

Following extraction and cleanup, highly sensitive analytical instruments are used to separate, identify, and quantify PFNA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of PFNA and other PFAS. measurlabs.comsigmaaldrich.com The method involves a liquid chromatograph (LC) that separates PFNA from other compounds in the extract. The separated molecules are then ionized and enter a tandem mass spectrometer (MS/MS), which selects the specific PFNA ion, fragments it, and detects the resulting fragment ions. measurlabs.com This two-stage mass filtering provides high specificity and sensitivity, allowing for detection at very low concentrations. measurlabs.com Numerous standard methods, including EPA Methods 1633, 537.1, and 8327, rely on LC-MS/MS for PFAS analysis. epa.govitrcweb.org

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, offers even greater analytical power. measurlabs.com HRMS can measure the mass of a molecule with extremely high accuracy (typically within 5 parts per million). chromatographyonline.comnih.gov This capability is crucial for distinguishing PFNA from co-eluting matrix interferences that may have a very similar mass, thereby reducing the risk of false-positive results. chromatographyonline.com HRMS is also a powerful tool for non-targeted analysis, enabling the discovery and identification of novel or unexpected PFAS compounds in a sample for which no reference standards exist. waters.comacs.org

| Technique | Principle | Primary Use for PFNA | Advantages | Limitations |

|---|---|---|---|---|

| LC-MS/MS | Separation by LC, followed by targeted detection using two stages of mass filtering (Multiple Reaction Monitoring - MRM). measurlabs.com | Routine targeted quantification. sigmaaldrich.com | High sensitivity and specificity, robust and widely available. measurlabs.com | Limited to pre-selected (targeted) compounds. researchgate.net |

| HRMS | Measures mass with very high accuracy, allowing for precise molecular formula determination. measurlabs.com | Confirmatory analysis, non-targeted screening, interference identification. chromatographyonline.comwaters.com | Reduces false positives, enables identification of unknown PFAS. chromatographyonline.comnih.gov | Higher instrument cost, more complex data analysis. measurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS) for this compound Precursors

While LC-MS/MS is ideal for ionic PFAS like PFNA, Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for analyzing volatile and semi-volatile PFAS precursors. chromatographyonline.comanchem.pl These precursors, such as fluorotelomer alcohols (FTOHs), can degrade in the environment to form stable perfluorocarboxylic acids (PFCAs) like PFNA. nih.gov

Direct analysis of PFNA by GC-MS is not straightforward because it is a non-volatile acid. To make it suitable for GC analysis, it must first undergo a chemical derivatization process to convert it into a more volatile form, such as a methyl or benzyl (B1604629) ester. mdpi.comresearchgate.net Although this adds a step to sample preparation, GC-MS can serve as a valuable alternative or confirmatory method to LC-MS/MS. nih.gov An integrated approach using both LC-MS/MS for ionic PFAS and GC-MS/MS for volatile precursors provides a more complete picture of PFAS contamination. chromatographyonline.com

Rigorous Quality Assurance and Quality Control Protocols in this compound Analysis

Ensuring the accuracy, precision, and reliability of this compound (PFNA) quantification necessitates the implementation of stringent quality assurance (QA) and quality control (QC) protocols. Given the ubiquitous nature of per- and polyfluoroalkyl substances (PFAS) and the potential for background contamination, these measures are critical for generating defensible data. nj.gov Regulatory bodies and standard-setting organizations have established detailed guidelines, such as those found in U.S. Environmental Protection Agency (EPA) methods and the Department of Defense (DoD) Quality Systems Manual (QSM), which serve as a benchmark for analytical laboratories. itrcweb.orgwa.gov

The core of a robust QA/QC program for PFNA analysis involves the systematic use of various control samples and checks throughout the entire analytical process, from sample collection to final data reporting. chemours.com Key components include:

Method Blanks (MB): An analyte-free matrix is carried through the entire sample preparation and analysis sequence. The MB is used to assess contamination introduced during laboratory procedures. The absence of PFNA in the method blank above a pre-defined reporting limit is crucial for data validity.

Field Reagent Blanks (FRB): These consist of PFAS-free water transferred to a sample container in the field to simulate sample collection. FRBs are essential for identifying potential contamination from sampling equipment, containers, or the ambient environment during collection. nj.gov If PFNA is detected in an FRB, it may indicate a compromised sampling event and could require resampling. nj.gov

Laboratory Control Samples (LCS) / Laboratory Fortified Blanks (LFB): A known quantity of PFNA and other target analytes is added to a clean, controlled matrix (like reagent water). nj.gov The recovery of the spiked analytes is measured against established acceptance criteria to verify the accuracy of the analytical method. lcms.cz

Internal Standards (IS): Isotopically labeled versions of the target analytes (e.g., ¹³C₉-PFNA) are added to every sample, standard, and blank before extraction. epa.govrestek.com IS are used to correct for variations in analytical response and sample processing losses, improving the precision and accuracy of quantification. epa.gov

Surrogate Standards (SS): These are compounds that are chemically similar to the target analytes but not expected to be found in environmental samples. They are added to all samples before preparation to monitor the efficiency of the extraction process for each individual sample.

Matrix Spike/Matrix Spike Duplicates (MS/MSD): A known amount of PFNA is added to a subset of actual field samples. The recovery of the spike is used to evaluate matrix effects—interferences from other components in the sample that may suppress or enhance the analytical signal. The relative percent difference (RPD) between the MS and MSD provides a measure of method precision in the sample matrix. researchgate.net

Calibration Checks: Continuing calibration verification (CCV) standards are analyzed at regular intervals to ensure the stability and accuracy of the instrument's calibration throughout the analytical run. nj.gov

Limits of Detection (LOD) and Quantitation (LOQ): Laboratories must establish and verify the method's sensitivity. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively reported with a specified level of confidence. europa.euredalyc.org For PFNA, which is often a compound of high toxicological concern, target LOQs may be set at very low levels (e.g., below 1.5 ng/L) to meet regulatory requirements. nj.goveuropa.eu

Adherence to these protocols is documented through a Certificate of Analysis (CoA) and other detailed data packages, which provide transparency and confidence in the reported results. lcms.cz

Table 1: Key Quality Control Samples in PFNA Analysis

| QC Sample Type | Purpose | Typical Frequency | Acceptance Criteria Example |

|---|---|---|---|

| Method Blank (MB) | Monitors for laboratory-based contamination. | One per analytical batch. | PFNA concentration below the Limit of Detection (LOD). |

| Field Reagent Blank (FRB) | Monitors for field-based contamination during sampling. nj.gov | One per sampling site or as required by method (e.g., one per 20 samples). itrcweb.org | PFNA concentration below the LOD; detection may trigger resampling. nj.gov |

| Laboratory Control Sample (LCS) | Assesses method accuracy and laboratory performance. nj.gov | One per analytical batch. | Percent recovery within a specified range (e.g., 70-130%). |

| Matrix Spike/Duplicate (MS/MSD) | Evaluates matrix interference and method precision. researchgate.net | One set per 20 samples or per matrix type. | Percent recovery within a specified range; Relative Percent Difference (RPD) between duplicates <30%. |

| Internal Standards (IS) | Corrects for sample-specific extraction and instrument variability. epa.gov | Added to every sample, blank, and standard. | Recovery within a specified range (e.g., 50-150%). |

| Surrogate Standards (SS) | Monitors extraction efficiency for each sample. | Added to every sample, blank, and standard. | Recovery within a specified range (e.g., 70-130%). |

Development of High-Throughput Screening Methods for this compound and Analogues

The growing need to analyze a large number of samples for PFNA and other PFAS has driven the development of high-throughput screening (HTS) methods. bmglabtech.com While traditional analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide highly accurate and sensitive quantification, they can be limited by long analysis times and complex sample preparation, making them less suitable for rapid screening of numerous samples. redalyc.orgencyclopedia.pubnih.gov HTS in this context refers to methods that significantly increase sample throughput, enabling faster identification of positive samples that may require further quantitative analysis. wikipedia.orgdrugtargetreview.com

Development in this area focuses on two main strategies: optimizing existing methods and introducing novel, rapid detection technologies.

Optimization of Conventional Methods:

Direct Injection: For relatively clean matrices like drinking water, direct injection analysis following minimal preparation (e.g., addition of internal standards) can be employed, bypassing time-consuming extraction steps. phenomenex.com

Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with smaller particle-size columns can significantly shorten chromatographic run times compared to traditional HPLC, allowing more samples to be analyzed in the same timeframe without compromising separation efficiency. phenomenex.com

Novel Rapid Screening Technologies:

Direct Probe Ionisation Mass Spectrometry (DPiMS): This is an emerging ambient ionization technique that offers a significant leap in screening speed. nih.gov DPiMS allows for the direct analysis of aqueous samples with minimal to no sample preparation. The analysis time per sample can be reduced to just a few minutes, including cleaning and blank runs. nih.gov This technology has been demonstrated to quantify PFNA and other PFAS in the parts-per-billion (ppb) to parts-per-million (ppm) range. While potentially less sensitive than traditional LC-MS/MS with pre-concentration, DPiMS serves as a powerful tool for rapid screening and estimation of PFAS concentrations, quickly identifying highly contaminated samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): While often used for complex non-targeted analysis to identify unknown PFAS, HRMS can also be configured for rapid screening. epa.govacs.org By creating suspect lists and using automated data processing, laboratories can screen samples for the presence of PFNA and hundreds of other PFAS analogues simultaneously. epa.gov

These HTS methods are often part of a tiered analytical approach. A rapid, high-throughput method is first used to screen a large batch of samples. Samples that test positive or show concentrations above a certain action level are then subjected to a more rigorous, fully quantitative, and validated method like EPA 1633 or 537.1 for confirmation. drugtargetreview.com This strategy optimizes laboratory resources, reduces turnaround times, and allows for more widespread monitoring of PFNA and its analogues.

Table 2: Comparison of Analytical Approaches for PFNA

| Feature | Conventional LC-MS/MS (e.g., EPA 1633) | High-Throughput Screening (HTS) - DPiMS |

|---|---|---|

| Primary Use | Accurate, validated quantification for compliance. | Rapid screening, preliminary assessment. nih.gov |

| Sample Throughput | Lower (tens of samples per day). | Higher (hundreds of samples per day). nih.gov |

| Sample Preparation | Complex and time-consuming (e.g., Solid Phase Extraction - SPE). restek.com | Minimal to none (direct analysis of aqueous samples). nih.gov |

| Analysis Time per Sample | 15-30 minutes (chromatographic run). | ~3.5 minutes (including blanks/cleaning). nih.gov |

| Typical Limit of Detection | Very low (low parts-per-trillion, ng/L). restek.com | Higher (low parts-per-billion, µg/L). nih.gov |

| Instrumentation | UHPLC coupled with a triple quadrupole mass spectrometer. encyclopedia.pub | Direct Probe Ionisation source coupled with a mass spectrometer. nih.gov |

| Confidence in Quantification | High, legally defensible. | Moderate, used for estimation and prioritization. nih.gov |

Environmental Fate and Transport Mechanisms of Perfluorononane Pfna

Sorption and Desorption Dynamics of Perfluorononane in Porous Media

The movement of PFNA through soil and sediment is significantly influenced by sorption and desorption processes. These dynamics are controlled by a combination of hydrophobic and electrostatic interactions, which are in turn affected by the properties of the porous media and the surrounding solution chemistry. publish.csiro.au

Influence of Organic Carbon Content and Mineralogy on this compound Sorption

The organic carbon content of soil and sediment is a primary factor governing the sorption of PFNA. slu.seresearchgate.net The hydrophobic perfluorinated tail of the PFNA molecule tends to partition into the organic matter, leading to its retention in the solid phase. publish.csiro.auw-program.se Generally, soils and sediments with higher organic carbon content exhibit greater sorption capacity for PFNA and other long-chain PFAS. slu.seacs.org

However, the mineralogy of the porous media also plays a crucial role. Clay minerals and metal oxides can contribute to PFNA sorption through electrostatic interactions. erwiki.netnih.gov The negatively charged carboxylate headgroup of PFNA can interact with positively charged sites on mineral surfaces. w-program.se The relative importance of organic carbon versus mineral surfaces depends on the specific composition of the soil or sediment. In some aquifer materials, the contribution of silt and clay to sorption can be significant, ranging from 51-80%. nih.gov

Table 1: Factors Influencing this compound Sorption in Porous Media

| Factor | Influence on Sorption | Primary Interaction Mechanism |

| High Organic Carbon Content | Increases sorption | Hydrophobic partitioning |

| Clay Minerals | Can increase sorption | Electrostatic interactions |

| Metal Oxides | Can increase sorption | Electrostatic interactions |

This table summarizes the general influence of key porous media components on the sorption of this compound.

Role of Solution Chemistry (pH, Ionic Strength) on this compound Mobility

The chemistry of the water within the porous media, specifically its pH and ionic strength, significantly impacts the mobility of PFNA. mdpi.comarizona.edu

A decrease in pH generally leads to increased sorption of PFNA. slu.seresearchgate.net At lower pH values, the carboxylate headgroup of PFNA is more likely to be protonated, reducing its negative charge and thus decreasing electrostatic repulsion with negatively charged soil particles. w-program.se This enhances the potential for both hydrophobic and electrostatic interactions with the solid phase.

Increasing the ionic strength of the solution also tends to enhance PFNA sorption. mdpi.comnih.gov Higher concentrations of cations, particularly divalent cations like calcium (Ca²⁺), can compress the electrical double layer around soil particles and the PFNA molecule, reducing electrostatic repulsion. mdpi.comresearchgate.net Cations can also act as bridges between the negatively charged PFNA and negatively charged soil surfaces. mdpi.com Studies have shown that the presence of Ca²⁺ can have a more significant impact on enhancing sorption compared to monovalent cations like sodium (Na⁺). mdpi.com

Table 2: Effect of Solution Chemistry on this compound Mobility

| Solution Parameter | Change | Effect on Sorption | Effect on Mobility |

| pH | Decrease | Increase | Decrease |

| pH | Increase | Decrease | Increase |

| Ionic Strength | Increase | Increase | Decrease |

| Ionic Strength | Decrease | Decrease | Increase |

This table outlines the general effects of pH and ionic strength on the sorption and subsequent mobility of this compound in porous media.

Transport and Distribution in Aquatic Systems: Surface Water and Groundwater

Once in aquatic systems, the transport and distribution of PFNA are governed by a combination of physical and chemical processes. Its properties as a surfactant play a key role in its behavior in both surface water and groundwater. itrcweb.orgitrcweb.org

Advection-Dispersion Processes of this compound

Like other dissolved contaminants, the primary mechanism for PFNA transport in groundwater and surface water is advection, the movement with the bulk flow of water. erwiki.netnccoast.org Dispersion, which is the spreading of the contaminant plume due to variations in water velocity, also contributes to its distribution. nccoast.orgitrcweb.org While advection dictates the primary direction and speed of transport, dispersion causes the plume to expand and the concentrations to decrease along the edges. nccoast.org

In a study of an urbanized and agricultural area in Southern Brazil, various PFAS, including PFNA, were detected in both groundwater and surface water, indicating their transport through these aquatic systems. nih.gov The concentrations in groundwater ranged from 22 to 718 ng L⁻¹, while in surface water they were between 11 and 17 ng L⁻¹. nih.gov

Sediment-Water Partitioning of this compound

Long-chain PFAS like PFNA have a greater tendency to partition to sediments compared to their short-chain counterparts. itrcweb.orgacs.org The organic carbon normalized partition coefficient (Koc) is a key parameter used to describe this partitioning behavior. nih.gov In a study of Tokyo Bay, PFNA was found to have an increased concentration trend in sediment from 1990 to 2008, indicating its persistence and accumulation in the sedimentary record. acs.org The enrichment of PFNA in sediment was observed to increase with higher organic matter content and lower pH. acs.org

Accumulation at Air-Water Interfaces Affecting this compound Transport

As a surfactant, PFNA has a strong tendency to accumulate at air-water interfaces. itrcweb.orgngwa.org The hydrophobic tail orients towards the air, while the hydrophilic head remains in the water. itrcweb.org This phenomenon can significantly impact the transport of PFNA, particularly in the unsaturated (vadose) zone of the subsurface and at the surface of water bodies. ngwa.orgnih.gov

The accumulation at the air-water interface can lead to a retardation of PFNA transport relative to the movement of bulk water. ngwa.org This is because a significant fraction of the PFNA mass can be held at these interfaces, which are often immobile or move much slower than the water in the pores. ngwa.org Research has shown that for some PFAS, adsorption at the air-water interface can contribute to a significant portion of the total retention in unsaturated porous media. nih.govacs.org The extent of this accumulation is influenced by factors such as the concentration of PFNA, with greater retardation observed at lower concentrations, and the solution chemistry. acs.orgnih.gov For long-chain perfluoroalkyl carboxylic acids (PFCAs) like PFNA, air-water interfacial adsorption has been shown to be the predominant source of retention in unsaturated transport. researchgate.net

Atmospheric Transport, Deposition, and Partitioning of this compound and its Precursors

The global distribution of PFNA, even in remote regions like the Arctic, is largely attributed to atmospheric transport. epa.govnj.gov This occurs through two primary pathways: the direct transport of PFNA itself and the long-range transport of its volatile precursors, which then degrade into PFNA in the atmosphere. nj.govresearchgate.net

Volatile precursors, such as fluorotelomer alcohols (FTOHs), are emitted into the atmosphere where they can undergo long-range transport. nj.govau.dk During this transport, these precursors are subject to atmospheric oxidation, primarily by hydroxyl radicals (•OH), leading to the formation of PFCAs, including PFNA. nj.govresearchgate.netnih.gov The atmospheric residence time for FTOHs is estimated to be between 50 and 70 days before they are photodegraded into the corresponding ionized PFAS. au.dk The efficiency of this transformation and the resulting yield of PFNA can be influenced by atmospheric conditions, such as the concentration of nitrogen oxides (NOx). nih.govramboll.com In regions far from NOx pollution sources, the yield of PFNA from fluorotelomer precursors can be significant, potentially exceeding 30%. nih.gov

Once formed or directly emitted, ionic PFAS like PFNA have low volatility and tend to associate with particulate matter in the atmosphere. au.dkerwiki.net Their removal from the atmosphere occurs through wet and dry deposition. nccoast.org Wet deposition, involving the scavenging of particle-bound PFNA by rain and snow, is a major removal mechanism. nccoast.org Dry deposition of these particles also contributes to their transfer from the atmosphere to terrestrial and aquatic surfaces. nccoast.org

Partitioning describes how a chemical distributes itself between different environmental media. Due to their unique amphiphilic nature, with a hydrophobic tail and a hydrophilic head, PFAS like PFNA accumulate at interfaces, such as the air-water interface on water droplets and hydrated aerosols. erwiki.netnccoast.orgitrcweb.org This behavior influences their atmospheric transport and deposition. erwiki.net In surface waters, the partitioning of longer-chain PFCAs like PFNA is influenced by factors like pH and organic carbon content, but they are generally mobile in water. itrcweb.org

Ratios of different PFAS compounds are sometimes used to trace their sources. For instance, a PFOA/PFNA ratio of less than 7 in surface water has been suggested to indicate that the primary source is atmospheric transportation. mdpi.com

Bioaccumulation and Biotransformation Potential of this compound

Bioaccumulation refers to the process by which organisms absorb and retain a substance at a higher concentration than in their surrounding environment. Long-chain PFCAs, including PFNA, have a significant potential for bioaccumulation in living organisms. oup.com Unlike many hydrophobic organic pollutants, which accumulate in fatty tissues, PFNA and other PFAS tend to bind to proteins in the blood serum, liver, and kidneys. epa.gov The presence of PFNA has been documented in a wide range of wildlife, including fish, marine mammals, and birds, as well as in humans. epa.goveuropa.eu

Biotransformation is the chemical modification of a substance by an organism. Perfluorinated compounds like PFNA are highly resistant to degradation, including biotransformation, due to the strength of the carbon-fluorine bond. erwiki.net Therefore, PFNA is considered a terminal degradation product. erwiki.net

The bioaccumulation potential of PFAS is often quantified by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. oup.com Studies on various aquatic organisms have demonstrated the bioaccumulation of long-chain PFCAs. oup.com

Isomer-Specific Biotransformation of this compound

Perfluoroalkyl substances manufactured via electrochemical fluorination (ECF) typically consist of a mixture of linear and branched isomers. oup.comrsc.org Research on other PFAS, particularly perfluorooctane (B1214571) sulfonate (PFOS), has shown that the bioaccumulation and biotransformation behavior can differ between isomers. acs.orgdioxin20xx.orgresearchgate.net

In general, branched isomers are often eliminated more rapidly than their linear counterparts, leading to an enrichment of the linear isomer in tissues. dioxin20xx.orgresearchgate.net However, the biotransformation of precursor compounds can also be isomer-specific. Studies on perfluorooctane sulfonamide (PFOSA), a PFOS precursor, have shown that branched isomers can be preferentially metabolized to branched PFOS. researchgate.netfigshare.com This suggests that the isomer profile in an organism can provide clues about exposure sources, distinguishing between direct exposure to the terminal compound and exposure to its precursors. acs.orgacs.org

Specific research on PFNA isomer biotransformation is less extensive. However, one study observed a single branched PFNA isomer in atmospheric deposition samples from marine sites, suggesting that both ECF and telomerization sources contribute to PFNA in the environment. rsc.org The differential fate of these isomers within organisms remains an area of active research.

Transformation of Polyfluorinated Precursors to this compound

A significant source of PFNA in the environment is the transformation of polyfluorinated precursor compounds. nj.gov These precursors are substances that contain non-fluorinated segments, making them more susceptible to degradation processes that ultimately yield persistent PFAAs like PFNA. erwiki.netitrcweb.org

The most well-studied precursors to PFNA are the 8:2 fluorotelomer-based compounds. nj.govnih.gov The 8:2 fluorotelomer alcohol (8:2 FTOH) is a key precursor that can be transformed into PFNA through several pathways:

Atmospheric Oxidation: As mentioned previously, volatile 8:2 FTOH is oxidized in the atmosphere to form PFNA and PFOA. nj.govresearchgate.net

Aerobic Biotransformation: Microorganisms in environments like soil and activated sludge can biodegrade 8:2 FTOH. nih.govpops.int This process involves multiple intermediate steps, but studies have universally shown the formation of PFOA and, to a lesser extent, PFNA. nih.govresearchgate.net However, some studies have noted that the microbial α-oxidation of 8:2 FTOH to PFNA may not be a significant pathway in certain environmental compartments like activated sludge. pops.int

Other fluorotelomer-based compounds can also serve as precursors. Polyfluoroalkyl phosphates (PAPs) and 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC) are known to degrade into FTOHs, subsequently following similar transformation pathways to form PFNA. nih.govresearchgate.net

The table below summarizes key precursors and their transformation pathways leading to PFNA formation.

| Precursor Compound | Precursor Abbreviation | Transformation Pathway | Resulting Products | References |

| 8:2 Fluorotelomer Alcohol | 8:2 FTOH | Atmospheric Oxidation, Aerobic Biotransformation | Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA) | nih.gov, nj.gov, researchgate.net |

| Polyfluoroalkyl Phosphates | PAPs | Degradation to FTOHs, then further transformation | Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA) | nih.gov, researchgate.net |

| 8:2 Fluorotelomer Acrylate | 8:2 FTAC | Degradation to FTOHs, then further transformation | Perfluorononanoic acid (PFNA), Perfluorooctanoic acid (PFOA) | nih.gov, researchgate.net |